molecular formula C6H10N2O2 B113343 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one CAS No. 952958-72-4

4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one

Cat. No. B113343
M. Wt: 142.16 g/mol
InChI Key: ZHRKQUXAMSOWHS-UHFFFAOYSA-N
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Description

The compound “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the 4th carbon of the isoxazole ring .


Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” were not found, there are general methods for synthesizing similar compounds. For instance, 2-aminothiazoles can be used as starting materials for the synthesis of diverse heterocyclic analogues with therapeutic roles .

Scientific Research Applications

Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Isoxazolone derivatives, including 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one, have been recognized for their biological and medicinal properties. They are valuable intermediates in synthesizing a variety of heterocycles and undergo numerous chemical transformations. Their synthesis often involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different conditions, highlighting their flexibility and potential in organic synthesis (Laroum et al., 2019).

4‐Isoxazolines: Scaffolds for Organic Synthesis

4-Isoxazolines, closely related to isoxazolone derivatives, are integral in organic synthesis. They serve as building blocks for synthesizing both cyclic and acyclic compounds due to their rich reactivity. This indicates the potential of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one and similar compounds in facilitating the synthesis of a wide array of chemical structures (Melo, 2010).

The Chemistry of Isoxazolone Derivatives as Privileged Scaffolds

The reactivity of certain isoxazolone derivatives makes them prime candidates as building blocks in the synthesis of various heterocyclic compounds. Their unique reactivity offers mild conditions for generating a diverse range of products, underlining their importance in synthetic chemistry (Gomaa & Ali, 2020).

Nitroisoxazolones: Building Blocks for Polyfunctionalized Systems

Nitroisoxazolones, including isoxazolone derivatives, are used as precursors for functionalized building blocks. They facilitate the construction of large compound libraries, which are crucial for developing new functional materials. The review by Nishiwaki (2017) confirms the significance of nitroisoxazolones in synthetic chemistry, emphasizing their utility in creating polyfunctionalized compounds, showcasing the potential of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one in this domain (Nishiwaki, 2017).

Future Directions

While specific future directions for “4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one” are not available, related compounds such as “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” are being studied for their potential in treating disorders associated with increased dopaminergic function, such as schizophrenia .

properties

IUPAC Name

4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRKQUXAMSOWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one

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